

# supplier and ordering information for cis-VZ185

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | t         |           |
|----------------------|-----------|-----------|
| Compound Name:       | cis-VZ185 |           |
| Cat. No.:            | B2814098  | Get Quote |

# **Application Notes and Protocols for cis-VZ185**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

cis-VZ185 is the inactive diastereomer of VZ185, a potent and selective dual degrader of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9).[1] [2] VZ185 functions as a Proteolysis Targeting Chimera (PROTAC), which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to BRD7 and BRD9, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][3] Due to a stereochemical change in the VHL-binding motif, cis-VZ185 does not bind to VHL and therefore does not induce the degradation of BRD7 and BRD9.[1][2] This makes cis-VZ185 an ideal negative control for experiments involving VZ185, allowing researchers to distinguish between the effects of BRD7/9 degradation and other potential off-target effects of the active compound.

BRD7 and BRD9 are subunits of the mammalian SWI/SNF (switch/sucrose non-fermentable) chromatin remodeling complexes, specifically the PBAF and ncBAF complexes, respectively.[1] [4][5][6] These complexes play a crucial role in regulating gene expression by altering chromatin structure.[4][7] Dysregulation of BRD7 and BRD9 has been implicated in various diseases, including cancer.[4][7]

# **Supplier and Ordering Information**

**cis-VZ185** is available from several commercial suppliers. It is important to note that this compound is often sold under a license from the University of Dundee.



| Supplier          | Catalog Number |
|-------------------|----------------|
| R&D Systems       | 6939           |
| Tocris Bioscience | 6939           |
| Sigma-Aldrich     | SML3301        |

**Physicochemical Properties** 

| Property         | -<br>Value                | Reference |
|------------------|---------------------------|-----------|
| Molecular Weight | 995.23 g/mol              | [4][8]    |
| Formula          | C53H67FN8O8S              | [4][8]    |
| CAS Number       | 2306193-98-4              | [4][8]    |
| Solubility       | Soluble to 100 mM in DMSO | [4][8]    |
| Purity           | ≥95%                      | [4][8]    |
| Storage          | Store at -20°C            | [4][8]    |

# Mechanism of Action of VZ185 (and lack thereof for cis-VZ185)

VZ185 is a heterobifunctional molecule containing a ligand for BRD7/9 and a ligand for the VHL E3 ligase, connected by a linker. This design allows VZ185 to simultaneously bind to both BRD7/9 and VHL, forming a ternary complex. This proximity induces the VHL-mediated ubiquitination of BRD7/9, marking them for degradation by the 26S proteasome.

**cis-VZ185**, while retaining its ability to bind to BRD7/9, is unable to recruit the VHL E3 ligase due to its altered stereochemistry. This prevents the formation of the ternary complex and subsequent degradation of the target proteins.







Click to download full resolution via product page

Figure 1: Mechanism of VZ185 vs. cis-VZ185.

# Experimental Protocols Western Blotting for BRD7/9 Degradation

This protocol is designed to assess the degradation of BRD7 and BRD9 in cells treated with VZ185, using **cis-VZ185** as a negative control.

## Materials:

Cell line of interest (e.g., RI-1, HeLa)



- · Complete cell culture medium
- VZ185
- cis-VZ185
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against BRD7, BRD9, and a loading control (e.g., β-actin, GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

## Procedure:

- Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
- Compound Treatment:
  - Prepare stock solutions of VZ185 and cis-VZ185 in DMSO.



- Treat cells with the desired concentrations of VZ185 (e.g., 1, 10, 100 nM) and a high concentration of cis-VZ185 (e.g., 1 μM) as a negative control.[3] Include a DMSO vehicle control.
- Incubate for the desired time points (e.g., 2, 4, 8, 16 hours).[3]
- Cell Lysis:
  - Wash cells twice with ice-cold PBS.
  - Add lysis buffer to each well and incubate on ice for 30 minutes.
  - Scrape the cells and transfer the lysate to a microcentrifuge tube.
  - Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification:
  - Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Normalize protein amounts for all samples and prepare them for loading with Laemmli buffer.
  - Separate the proteins by SDS-PAGE.
  - Transfer the proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.



- Develop the blot using a chemiluminescent substrate and capture the image.
- Data Analysis: Quantify the band intensities and normalize to the loading control. Compare
  the levels of BRD7 and BRD9 in VZ185-treated cells to the DMSO and cis-VZ185-treated
  controls.



Click to download full resolution via product page

Figure 2: Western Blotting Workflow.

## **Quantitative Proteomics to Assess Selectivity**

This protocol outlines a mass spectrometry-based proteomics experiment to confirm the selective degradation of BRD7 and BRD9 by VZ185, with **cis-VZ185** serving as a crucial negative control.

## Materials:

- RI-1 cells
- · Complete cell culture medium
- VZ185
- cis-VZ185
- DMSO
- Lysis buffer for proteomics (e.g., urea-based buffer)
- DTT and iodoacetamide
- Trypsin
- Tandem Mass Tag (TMT) reagents (optional, for multiplexing)



· LC-MS/MS instrumentation

#### Procedure:

- Cell Culture and Treatment:
  - Culture RI-1 cells and treat them in triplicate with 100 nM VZ185, 100 nM cis-VZ185, or DMSO for 4 hours.[1]
- Cell Lysis and Protein Digestion:
  - Harvest and lyse the cells in a proteomics-grade lysis buffer.
  - Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
  - Digest the proteins into peptides using trypsin overnight.
- Peptide Labeling (Optional):
  - For multiplexed analysis, label the peptides from each condition with different TMT reagents according to the manufacturer's protocol.
- LC-MS/MS Analysis:
  - Analyze the peptide samples by LC-MS/MS.
- Data Analysis:
  - Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
  - Perform protein identification and quantification.
  - Compare the protein abundance profiles between the VZ185-treated, cis-VZ185-treated, and DMSO-treated samples. Confirm the selective downregulation of BRD7 and BRD9 in the VZ185-treated group, with no significant changes in the cis-VZ185 or DMSO groups.

## Cell Viability/Cytotoxicity Assay



This protocol is to determine the cytotoxic effects of BRD7/9 degradation in cancer cell lines.

## Materials:

- Cancer cell lines (e.g., EOL-1, A-204)
- Complete cell culture medium
- VZ185
- cis-VZ185
- DMSO
- · 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT)

## Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
- Compound Treatment:
  - Prepare serial dilutions of VZ185 and cis-VZ185.
  - Treat the cells with a range of concentrations of each compound. Include a DMSO control.
- Incubation: Incubate the plates for a specified period (e.g., 72 hours).
- · Viability Measurement:
  - Add the cell viability reagent to each well according to the manufacturer's instructions.
  - Measure the signal (luminescence or absorbance) using a plate reader.
- Data Analysis:
  - Normalize the data to the DMSO control.



 Plot the cell viability against the compound concentration and determine the EC50 values for VZ185. The EC50 for cis-VZ185 is expected to be significantly higher, indicating its lack of cytotoxic activity.

# **BRD7/9 Signaling and Chromatin Remodeling**

BRD7 and BRD9 are critical components of distinct SWI/SNF chromatin remodeling complexes. These complexes utilize the energy from ATP hydrolysis to modulate the structure of chromatin, thereby influencing gene expression. The bromodomains of BRD7 and BRD9 recognize and bind to acetylated lysine residues on histone tails, which helps to recruit the SWI/SNF complexes to specific genomic loci.





Click to download full resolution via product page

Figure 3: BRD7/9 in Chromatin Remodeling.



By inducing the degradation of BRD7 and BRD9, VZ185 disrupts the function of the PBAF and ncBAF complexes, leading to changes in gene expression and subsequent cellular effects, such as decreased cell viability in certain cancer cell lines. The use of **cis-VZ185** as a negative control is essential to attribute these effects specifically to the degradation of BRD7 and BRD9.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Emerging Roles of BRD7 in Pathophysiology PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD9 is a druggable component of interferon-stimulated gene expression and antiviral activity PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [supplier and ordering information for cis-VZ185].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b2814098#supplier-and-ordering-information-for-cis-vz185]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com